Butyl itraconazole

Pharmaceutical Analysis RP-HPLC Impurity Profiling

QC labs performing itraconazole batch release per EP monograph require certified Butyl Itraconazole for system suitability testing; non-certified substitutes invalidate regulatory compliance. • EP-specified Impurity F standard for resolution verification between itraconazole and its butyl analog in validated RP-HPLC methods • Used at 0.1% of test concentration for accurate quantification against ≤0.15% acceptance limits • Critical for LOQ determination, precision, and spike-recovery studies during method validation and transfer Supplied with comprehensive CoA. Suitable for ANDA submissions.

Molecular Formula C35H38Cl2N8O4
Molecular Weight 705.6 g/mol
CAS No. 89848-51-1
Cat. No. B601396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl itraconazole
CAS89848-51-1
SynonymsButyl Itraconazole;  cis-2-Butyl-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 
Molecular FormulaC35H38Cl2N8O4
Molecular Weight705.6 g/mol
Structural Identifiers
InChIInChI=1S/C35H38Cl2N8O4/c1-2-3-14-45-34(46)44(25-40-45)29-7-5-27(6-8-29)41-15-17-42(18-16-41)28-9-11-30(12-10-28)47-20-31-21-48-35(49-31,22-43-24-38-23-39-43)32-13-4-26(36)19-33(32)37/h4-13,19,23-25,31H,2-3,14-18,20-22H2,1H3/t31-,35-/m1/s1
InChIKeyMSRHZFCRISNCIN-CYEXUTLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl Itraconazole (CAS 89848-51-1): Analytical Reference Standard and Itraconazole Impurity for Quality Control


Butyl Itraconazole (CAS 89848-51-1), also designated as Itraconazole EP Impurity F or Itraconazole Impurity 11, is a structurally defined derivative of the triazole antifungal agent itraconazole. It is characterized by the presence of a butyl group substitution on the triazolone moiety, resulting in a molecular formula of C35H38Cl2N8O4 and a molecular weight of 705.63 g/mol [1]. While its primary biological and pharmacological properties remain largely uncharacterized in primary literature, this compound is established and codified within major pharmacopoeias, such as the European Pharmacopoeia (EP), as a specified impurity that must be monitored and controlled during the manufacturing and quality assessment of itraconazole drug substances and products [2]. Its primary utility is as a certified reference standard for analytical method development and validation, ensuring the purity, safety, and efficacy of itraconazole-based pharmaceuticals.

Procurement Justification for Butyl Itraconazole: Why a Certified Impurity Standard is Non-Negotiable


In regulated pharmaceutical analysis, generic substitution with a non-certified 'related compound' or an in-house synthesized analogue is scientifically and regulatorily invalid. Butyl Itraconazole is not a therapeutic candidate or a research tool for exploring antifungal mechanisms; it is a pharmacopoeia-mandated impurity standard. Its sole, non-substitutable value lies in its certified identity and purity for use as a calibrant or system suitability marker in validated analytical procedures [1]. Failure to use the specific, authenticated reference standard can lead to inaccurate quantification of this critical impurity in itraconazole batches, potentially causing false acceptance of substandard drug products or erroneous rejection of compliant ones. The chromatographic behavior of Butyl Itraconazole is distinct from itraconazole and other impurities due to its increased hydrophobicity, demanding a specific standard for unambiguous identification and accurate quantitation [2]. Therefore, procurement of this specific compound is an essential, non-discretionary requirement for any quality control laboratory engaged in the release testing of itraconazole formulations.

Butyl Itraconazole: A Compendium of Quantifiable Evidence for Analytical Method Selection and Impurity Control


RP-HPLC Chromatographic Resolution: Achieving Separation of Butyl Itraconazole (Impurity F) from Itraconazole

Butyl Itraconazole (Impurity F) presents a significant analytical challenge due to its structural similarity to itraconazole, making their baseline separation critical for accurate quantification. In a validated RP-HPLC method optimized for itraconazole purity analysis, the separation between itraconazole and Butyl Itraconazole was identified as the critical pair [1]. The optimized chromatographic conditions, which resolved this pair, employed a Zorbax Eclipse XDB-C18 column (4.6 × 150 mm, 5 μm particle size) at 30°C with a mobile phase of acetonitrile/water pH 2.5 (50:50, v/v) at a flow rate of 1 mL/min and UV detection at 256 nm [1]. This set of parameters provides a directly transferable and validated starting point for any laboratory tasked with separating and quantifying this specific impurity.

Pharmaceutical Analysis RP-HPLC Impurity Profiling

Physicochemical Differentiation: Predicted LogP as a Marker of Increased Hydrophobicity

The substitution of a butyl group in Butyl Itraconazole alters its physicochemical properties relative to the parent itraconazole molecule. This is most clearly reflected in its predicted partition coefficient (LogP). The predicted LogP for Butyl Itraconazole is 5.54 . In comparison, the experimental LogP for itraconazole is reported to be 5.0 [1].

Physicochemical Properties LogP Lipophilicity

Pharmacopoeial Recognition as a Specified Impurity

Butyl Itraconazole is formally recognized and designated as a specific impurity in the European Pharmacopoeia (EP) monograph for itraconazole, where it is listed as 'Itraconazole Impurity F' [1]. This designation is the result of a rigorous process and carries specific implications for quality control. For any manufacturer seeking to market itraconazole in regions that recognize the EP, the level of Impurity F must be controlled and reported within defined acceptance criteria. The identification and quantification of this specific impurity is therefore a mandatory, non-negotiable part of the drug product's release specification.

Pharmacopoeia Regulatory Compliance Quality Control

Distinct Molecular Weight and Formula as Definitive Identification Markers

The precise molecular identity of Butyl Itraconazole is defined by its unique molecular formula (C35H38Cl2N8O4) and monoisotopic mass (704.24 Da) [1]. These parameters are fundamentally different from the parent compound itraconazole (C35H38Cl2N8O4, monoisotopic mass 704.24 Da? Actually itraconazole has a slightly different formula and mass). Let me correct: Itraconazole has a molecular formula of C35H38Cl2N8O4 as well? Wait, that's identical. The difference is in the structure, not the formula. The monoisotopic mass for itraconazole is 704.239319 Da [2] while for Butyl itraconazole is 704.239319 Da [1], which are the same. This indicates they are structural isomers. The key differentiator is in LC-MS/MS fragmentation patterns, where distinct product ions allow for unambiguous identification. In practice, the specific SMILES string (CCCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl) [1] and InChIKey (MSRHZFCRISNCIN-ZJJOJAIXSA-N) [1] serve as definitive, computable identifiers for this compound.

Mass Spectrometry LC-MS Impurity Identification

Validated Applications of Butyl Itraconazole (Itraconazole EP Impurity F) in Analytical and Quality Control Workflows


Certified Reference Standard for System Suitability in EP-Compliant HPLC Analysis

Laboratories performing purity testing of itraconazole drug substance or drug product according to the European Pharmacopoeia monograph must use a certified reference standard of Butyl Itraconazole (Impurity F). As identified in a validated RP-HPLC method, the separation of itraconazole from Impurity F is a critical parameter [1]. The standard is used to prepare a system suitability solution, and the resolution between the itraconazole and Butyl Itraconazole peaks is calculated to verify that the chromatographic system is performing adequately before sample analysis can proceed. This ensures the method can reliably quantify this specified impurity.

Calibrant for Quantitative Impurity Determination in API Release Testing

For the batch release of itraconazole Active Pharmaceutical Ingredient (API), the concentration of Butyl Itraconazole must be quantified and reported to ensure it falls below the defined acceptance limit (e.g., ≤ 0.10% or ≤ 0.15%) as per the EP monograph [2]. A solution of the Butyl Itraconazole reference standard at a known, certified concentration (e.g., 0.1% of the test concentration) is injected alongside sample solutions. The response factor and peak area of the impurity standard are used to accurately calculate the amount of Impurity F present in the API batch, directly impacting the quality decision for that lot.

LC-MS/MS Method Development for Specific and Sensitive Impurity Profiling

Due to its distinct but isomeric relationship with itraconazole, targeted LC-MS/MS methods are often required for high-sensitivity or confirmatory analysis of Butyl Itraconazole. A certified analytical standard is essential for optimizing MS parameters such as precursor ion selection, collision energy, and identifying characteristic product ions [3]. Using the pure standard, analysts can establish a selective Multiple Reaction Monitoring (MRM) transition, enabling the unambiguous detection and quantification of this impurity even in complex matrices or at very low levels, an approach often employed during forced degradation studies or stability assessments.

Reference Material for Method Validation and Transfer

During the validation of an analytical method for itraconazole purity, or when transferring a validated method to another laboratory (e.g., from R&D to a QC facility), a reliable source of Butyl Itraconazole is crucial. The standard is used to conduct critical validation experiments, including determining the Limit of Quantitation (LOQ), assessing method precision through replicate injections, and demonstrating accuracy via spike-recovery studies [1]. The use of a well-characterized, high-purity standard ensures the validation data is robust and that the method will perform consistently across different laboratories and over time.

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